2-(Di-tert-butylphosphino)biphenyl

Catalog No.
S714752
CAS No.
224311-51-7
M.F
C20H27P
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)biphenyl

CAS Number

224311-51-7

Product Name

2-(Di-tert-butylphosphino)biphenyl

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

Improved Efficiency and Selectivity

JohnPhos offers several advantages over other diphosphine ligands, such as BINAP, DPEPhos, and XPhos. One key benefit is its ability to enhance the efficiency and selectivity of palladium-catalyzed reactions. Studies have shown that JohnPhos can significantly accelerate reaction rates and improve the formation of desired products while minimizing the production of undesired byproducts []. This improved performance makes JohnPhos a valuable tool for researchers seeking to optimize their synthetic processes.

Diverse Applications in Organic Synthesis

JohnPhos finds application in a broad range of organic transformations. Some prominent examples include:

  • C-C bond formation: JohnPhos plays a crucial role in various C-C bond-forming reactions, including Suzuki-Miyaura couplings, Negishi couplings, and Sonogashira couplings. These reactions are fundamental for constructing complex organic molecules and are widely employed in the synthesis of pharmaceuticals, natural products, and functional materials [, , ].
  • Hydrogenation: JohnPhos can be used as a ligand in palladium-catalyzed hydrogenation reactions, which involve the addition of hydrogen atoms to unsaturated bonds. This allows researchers to selectively convert alkenes and alkynes to their corresponding alkanes, a crucial step in the synthesis of various organic compounds [].
  • Cyclization reactions: JohnPhos is also employed in cyclization reactions, where linear molecules are transformed into cyclic structures. This enables the synthesis of complex ring systems, which are essential building blocks for many drugs and natural products [].

2-(Di-tert-butylphosphino)biphenyl, also referred to as JohnPhos, is a sterically bulky biaryl phosphine ligand characterized by its unique structural features and reactivity. Its molecular formula is C20H27P, and it has a molecular weight of 298.4 g/mol. This compound is notable for its role in facilitating various

JohnPhos can be irritating to the skin and eyes. As with most chemicals, it's important to follow proper laboratory safety procedures when handling it [].

Note:

  • The mechanism of action for JohnPhos as a ligand is a complex topic involving interactions between the metal center and the reactants. Due to its complexity, it's beyond the scope of this answer.
  • There are other applications of JohnPhos besides the Suzuki-Miyaura reaction, but exploring them would require delving into more advanced organic chemistry concepts.

2-(Di-tert-butylphosphino)biphenyl is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Reaction: This reaction involves the coupling of aryl halides with organoboranes to form biaryl compounds.
  • Heck Reaction: In this reaction, alkenes are coupled with aryl halides, resulting in substituted alkenes.
  • Buchwald-Hartwig Amination: This process facilitates the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

Additionally, this compound can participate in substitution reactions and may assist in oxidation and reduction processes when used as a ligand in catalytic systems .

While the primary focus of 2-(Di-tert-butylphosphino)biphenyl is on its chemical applications, it has implications in biological research as well. The compound is employed in the synthesis of bioactive molecules and pharmaceutical intermediates. Its ability to facilitate the formation of complex organic structures makes it a candidate for developing potential drug candidates .

The synthesis of 2-(Di-tert-butylphosphino)biphenyl typically involves several steps:

  • Formation of Grignard Reagent:
    • React 2-bromobiphenyl with magnesium in anhydrous tetrahydrofuran (THF) under reflux conditions to generate the Grignard reagent.
  • Coupling Reaction:
    • Add tetrakis(triphenylphosphine)palladium(0) as a catalyst to the Grignard reagent solution.
    • Introduce di-tert-butylchlorophosphine dropwise while maintaining reflux conditions.
  • Quenching:
    • After completion, quench the reaction with saturated aqueous ammonium chloride, separate the organic phase, and purify the product through crystallization from methanol.

This method yields high purity and significant quantities of 2-(Di-tert-butylphosphino)biphenyl .

The applications of 2-(Di-tert-butylphosphino)biphenyl are diverse:

  • Catalysis: It serves as a crucial ligand in various palladium-catalyzed reactions for synthesizing complex organic molecules.
  • Pharmaceuticals: The compound is instrumental in producing active pharmaceutical ingredients and intermediates.
  • Material Science: It contributes to the development of fine chemicals and agrochemicals due to its reactivity and stability .

Interaction studies involving 2-(Di-tert-butylphosphino)biphenyl primarily focus on its coordination with transition metals like palladium. The ligand forms stable complexes that enhance catalytic activity and selectivity in various reactions. The unique steric and electronic properties of this compound allow it to stabilize reactive intermediates, which is crucial for efficient catalysis .

Similar Compounds: Comparison with Other Compounds

2-(Di-tert-butylphosphino)biphenyl belongs to a family of Buchwald ligands known for their effectiveness in catalyzing cross-coupling reactions. Similar compounds include:

Compound NameDescription
XPhosA biaryl phosphine ligand used similarly in cross-coupling reactions.
SPhosKnown for its application in palladium-catalyzed amination reactions.
tBuXPhosFeatures tert-butyl groups that provide steric bulk and electron-donating properties.
Cythis CompoundA cyclohexyl-substituted variant that offers enhanced stability.

The uniqueness of 2-(Di-tert-butylphosphino)biphenyl lies in its specific steric hindrance and electronic characteristics that make it particularly effective for challenging transformations compared to other ligands within the same category .

Molecular Structure and Conformational Analysis

2-(Di-tert-butylphosphino)biphenyl, with molecular formula C₂₀H₂₇P and molecular weight 298.40 g/mol, represents a significant member of the Buchwald ligand family [1] [2]. The compound features a biphenyl backbone substituted with a di-tert-butylphosphino group at the 2-position, creating a distinctive structural architecture that combines steric bulk with electronic properties [3].

The molecular structure exhibits a characteristic biaryl phosphine framework where the phosphorus atom is bonded to two tert-butyl groups and one biphenyl moiety [4]. This arrangement results in a pyramidal geometry at the phosphorus center, with the sum of angles around phosphorus reflecting the availability of the lone pair for coordination chemistry [5]. The biphenyl backbone adopts conformations that are influenced by the steric demands of the di-tert-butylphosphino substituent [6].

Conformational analysis of the biphenyl system reveals that rotation around the central carbon-carbon bond is restricted due to steric interactions between the ortho-positioned phosphino group and the adjacent phenyl ring [6]. The preferred conformational states minimize steric clashes while maintaining optimal orbital overlap for electronic effects [7]. The presence of the bulky tert-butyl groups creates additional conformational constraints that influence the overall molecular geometry [8].

Electronic Properties and Donor Characteristics

2-(Di-tert-butylphosphino)biphenyl functions as a strong sigma-donor ligand due to the electron-rich nature of the phosphorus center [8] [9]. The electronic properties arise from the combination of the phosphorus lone pair availability and the electron-donating characteristics of the tert-butyl substituents [10] [11]. The sigma-donating ability follows the established trend where bulky alkyl groups enhance electron density at the phosphorus atom [8].

The electronic parameter analysis reveals that the compound exhibits strong sigma-donation capabilities while maintaining minimal pi-acceptor character [10] [12]. This electronic profile places it among the electron-rich phosphine ligands that are particularly effective in promoting oxidative addition reactions [11]. The biphenyl backbone contributes to the overall electronic structure through weak pi-interactions that can influence coordination behavior [13].

Studies of electronic properties using Cotton-Kraihanzel analysis of chromium carbonyl complexes have demonstrated the exceptional sigma-donating ability of this ligand class [8] [9]. The electronic characteristics are further influenced by steric interactions that can modulate the effective donation through geometric constraints at the metal center [8].

Steric Properties and Percent Buried Volume Analysis

The steric profile of 2-(Di-tert-butylphosphino)biphenyl is dominated by the bulky di-tert-butyl substitution pattern and the ortho-biphenyl arrangement [8] [14]. The Tolman cone angle for this ligand is estimated to be in the range of 170-180°, reflecting its substantial steric demands [16]. This large cone angle indicates significant steric hindrance around the coordination sphere when bound to metal centers [17].

Percent buried volume analysis reveals that the compound maintains a large overall steric profile despite variations in coordination geometry [8] [14]. The buried volume metric emphasizes steric hindrance proximal to the metal by measuring the volume occupied by the ligand in a defined coordination sphere [14] [18]. This parameter is particularly relevant for understanding catalyst selectivity and reactivity patterns [14].

The steric properties are exceptionally sensitive to coordination environment changes, with the ligand showing remarkable adaptability to different metal geometries while maintaining its protective steric influence [8]. The combination of front strain and back strain effects creates a unique steric environment that can selectively influence substrate binding and product formation [8] [9].

Steric ParameterValue/RangeDescription
Tolman Cone Angle170-180°Steric size measurement around metal center
Percent Buried VolumeLarge steric profileVolume occupied by ligand in coordination sphere
Steric ClassificationSterically bulkyBulky biaryl phosphine with tert-butyl groups

Physicochemical Properties and Stability Profile

2-(Di-tert-butylphosphino)biphenyl exhibits well-defined physicochemical properties that reflect its organic phosphine nature [2] [19] [20]. The compound melts in the range of 86-88°C and has a predicted boiling point of 405.5±24.0°C [2] [19]. The density is reported as 1 g/cm³, consistent with its organic composition [2] [19].

Solubility characteristics show limited solubility in polar solvents, with slight solubility in chloroform, dichloromethane, and dimethyl sulfoxide under heated and sonicated conditions [2] [21]. The compound is completely insoluble in water, reflecting its hydrophobic character with a LogP value of 6.78 [19]. The flash point is determined to be 210.1±29.2°C, indicating moderate thermal stability [19].

The stability profile reveals air sensitivity, requiring storage under inert atmosphere conditions at room temperature [2] [22] [21]. This air sensitivity is characteristic of tertiary phosphines, which can undergo oxidation to form phosphine oxides in the presence of oxygen [21]. The crystalline form appears as white crystals or crystalline powder, maintaining stability when properly stored [2] [20].

PropertyValue
Molecular FormulaC₂₀H₂₇P
Molecular Weight298.40 g/mol
Melting Point86-88°C
Boiling Point (predicted)405.5±24.0°C
Density1 g/cm³
Water SolubilityInsoluble
LogP6.78
Storage ConditionsInert atmosphere, Room Temperature
StabilityAir Sensitive

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Features

The nuclear magnetic resonance spectroscopic characterization of 2-(Di-tert-butylphosphino)biphenyl provides detailed structural information through both ¹H and ³¹P nuclear magnetic resonance techniques [23] [24]. In chloroform-d solution at 300 megahertz, the ¹H nuclear magnetic resonance spectrum exhibits characteristic multiplets at δ 7.98-7.86 for one aromatic proton, δ 7.40-7.22 for eight aromatic protons, and δ 1.16 as a doublet for eighteen tert-butyl protons with a coupling constant of 11.6 hertz [24].

The ³¹P nuclear magnetic resonance spectrum in chloroform-d at 121 megahertz shows a single resonance at δ 18.7, characteristic of the phosphorus environment in this biaryl phosphine [24]. When measured in benzene-d₆, the ³¹P chemical shift appears at δ 21.4, demonstrating solvent-dependent variations in the phosphorus chemical environment [24].

The coupling patterns observed in the ¹H nuclear magnetic resonance spectra reveal phosphorus-hydrogen coupling for the tert-butyl groups, confirming the direct attachment of these substituents to the phosphorus center [24]. The aromatic region displays complex multipicity patterns characteristic of the substituted biphenyl system [24].

TechniqueChemical Shift/ValueAssignment
¹H NMR (CDCl₃, 300 MHz)δ 7.98-7.86 (m, 1H), 7.40-7.22 (m, 8H), 1.16 (d, 18H, J = 11.6 Hz)Aromatic protons, tert-butyl protons
³¹P NMR (CDCl₃, 121 MHz)δ 18.7 ppmPhosphorus resonance
³¹P NMR (C₆D₆, 121 MHz)δ 21.4 ppmPhosphorus resonance in benzene-d₆

X-ray Crystallographic Analysis

X-ray crystallographic studies of 2-(Di-tert-butylphosphino)biphenyl and its metal complexes have provided detailed structural information about bond lengths, angles, and molecular geometry [25] [26] [27]. Single crystal X-ray diffraction analysis reveals the three-dimensional arrangement of atoms and confirms the pyramidal geometry at the phosphorus center [25].

Crystallographic data from various metal complexes containing this ligand demonstrate the coordination behavior and structural adaptations upon metal binding [26] [27]. The crystal structures show characteristic phosphorus-metal bond distances and coordination geometries that reflect the steric and electronic properties of the ligand [27] [28].

The molecular packing in the crystal lattice is dominated by weak intermolecular interactions, including carbon-hydrogen to pi interactions [25]. The crystal structures provide direct evidence for the conformational preferences observed in solution studies [26] [27].

Other Spectroscopic Methods

Infrared spectroscopy of 2-(Di-tert-butylphosphino)biphenyl reveals characteristic phosphine stretching frequencies that confirm the molecular structure [29]. The infrared spectra, typically measured using potassium bromide plates, show distinctive phosphorus-carbon stretching vibrations characteristic of tertiary phosphines [29].

Mass spectrometry analysis provides molecular ion confirmation with the molecular ion peak appearing at m/z 298.4, consistent with the calculated molecular weight [29]. Additional spectroscopic techniques have been employed to study the coordination chemistry and electronic properties of this ligand in various metal complexes [26] [28].

XLogP3

5.1

UNII

5Y743P380H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

224311-51-7

Wikipedia

2-(di-tert-butylphosphino)biphenyl

Dates

Modify: 2023-08-15

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